

# The Chemical Landscape of Tetrahydrothiazolo[5,4-c]pyridine: A Technical Guide

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## Compound of Interest

**Compound Name:** 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine

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The tetrahydrothiazolo[5,4-c]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the chemical characteristics of this scaffold, including its physicochemical properties, synthesis, and its role as a modulator of key biological pathways.

## Physicochemical Characteristics

The physicochemical properties of the tetrahydrothiazolo[5,4-c]pyridine core and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. A summary of key computed and experimental data for the parent scaffold and a representative derivative is presented below.

Table 1: Physicochemical Properties of Tetrahydrothiazolo[5,4-c]pyridine and a Key Derivative

<b>Property</b>	<b>4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine</b>	<b>5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride</b>
CAS Number	165948-23-2	720720-96-7 <a href="#">[1]</a>
Molecular Formula	C6H8N2S	C8H11ClN2O2S <a href="#">[1]</a>
Molecular Weight	140.21 g/mol	234.70 g/mol <a href="#">[1]</a>
Topological Polar Surface Area (TPSA)	53.16 Å <sup>2</sup> <a href="#">[2]</a>	53.43 Å <sup>2</sup> <a href="#">[1]</a>
logP (Computed)	1.91960 <a href="#">[2]</a>	1.251 <a href="#">[1]</a>
Hydrogen Bond Donors	1	1 <a href="#">[1]</a>
Hydrogen Bond Acceptors	2	4 <a href="#">[1]</a>
Rotatable Bonds	0	1 <a href="#">[1]</a>
Boiling Point	367°C at 760 mmHg <a href="#">[2]</a>	175°C <a href="#">[3]</a>
Melting Point	Not available	199.0 to 203.0°C <a href="#">[3]</a>
Solubility	Not available	Slightly soluble in aqueous acid and DMSO (with heating/sonication), very slightly soluble in methanol. <a href="#">[3]</a>

Note: Some experimental data for the unsubstituted scaffold is not readily available in the literature. Computed values are provided for reference.

Table 2: Spectroscopic Data for a Representative Derivative (tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate)

Spectroscopic Data	Values
<sup>1</sup> H NMR (DMSO-d6)	$\delta$ 1.29 (s, 9H), 2.68 (t, 2H), 3.49 (t, 2H), 4.39 (s, 2H), 7.69 (s, 2H)
Mass Spectrum (m/z)	256 (M+1)

Source: Der Pharma Chemica, 2014, 6(5):343-351.

## Synthesis of the Tetrahydrothiazolo[5,4-c]pyridine Core

A prevalent and efficient method for the synthesis of the 2-aminotetrahydrothiazolo[5,4-c]pyridine scaffold is the Gewald reaction. This multicomponent reaction offers a straightforward approach to constructing the fused heterocyclic system.

### Experimental Protocol: Gewald Synthesis of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

#### Materials:

- N-Boc-4-piperidone
- Cyanamide
- Sulfur
- Morpholine
- Ethanol

#### Procedure:

- To a stirred solution of N-Boc-4-piperidone (10.0 g, 50 mmol), cyanamide (2.53 g, 60 mmol), and sulfur (1.92 g, 60 mmol) in ethanol (100 mL), add morpholine (6.07 mL, 65 mmol) dropwise over a period of 30 minutes at room temperature.

- Heat the reaction mixture to reflux for 3 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.

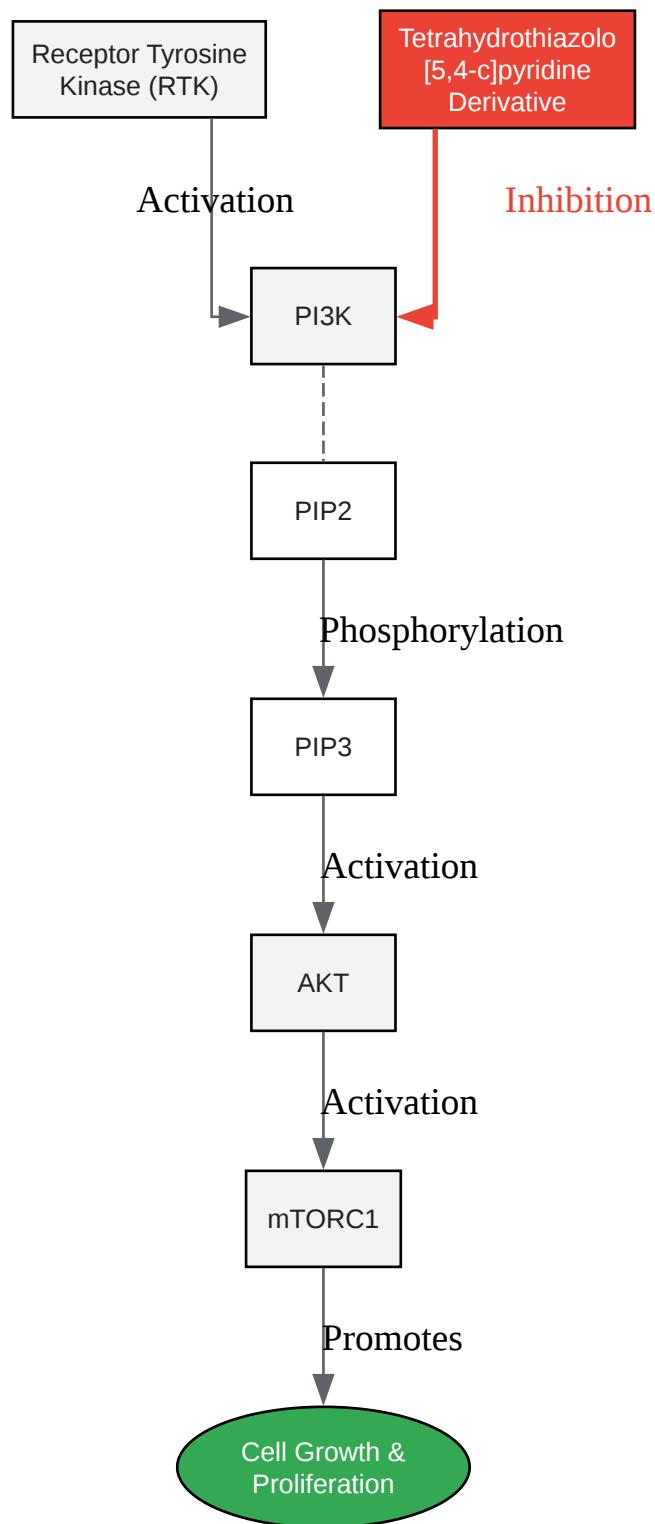
This protocol is adapted from the synthesis described in *Der Pharma Chemica*, 2014, 6(5):343-351.

## Biological Significance and Signaling Pathways

Derivatives of the tetrahydrothiazolo[5,4-c]pyridine scaffold have been identified as potent inhibitors of key enzymes involved in cellular signaling and disease progression, notably Phosphoinositide 3-kinase (PI3K) and Factor Xa.

## Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.<sup>[4]</sup> Its aberrant activation is a hallmark of many cancers. Thiazolopyridine derivatives have emerged as promising inhibitors of PI3K, thereby blocking downstream signaling.

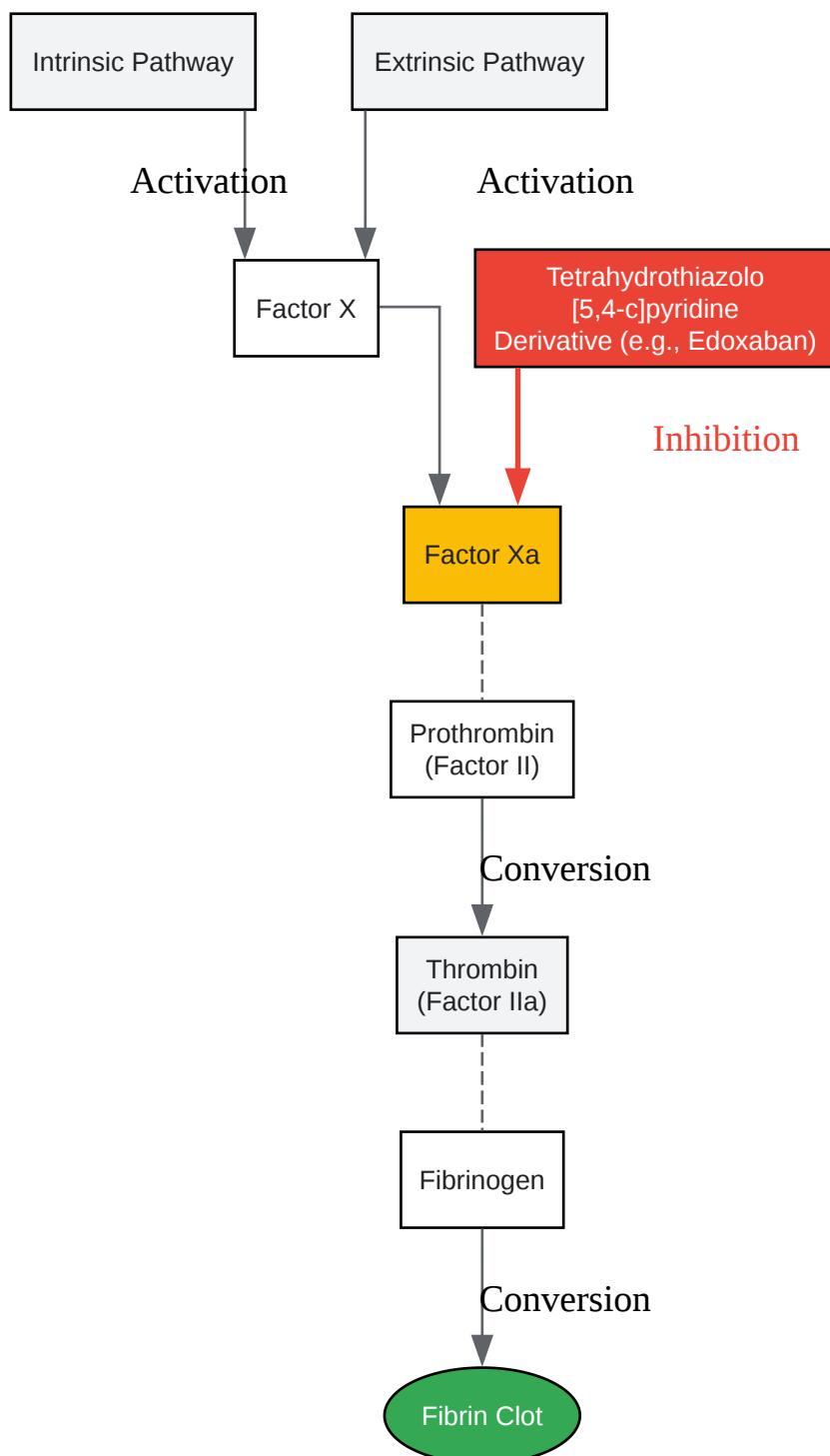


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PI3K/AKT/mTOR signaling pathway with inhibition by the scaffold.

## Inhibition of Factor Xa in the Coagulation Cascade

Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin clot.<sup>[5][6]</sup> The tetrahydrothiazolo[5,4-c]pyridine scaffold is a key component of Edoxaban, a direct oral anticoagulant that functions by inhibiting Factor Xa.

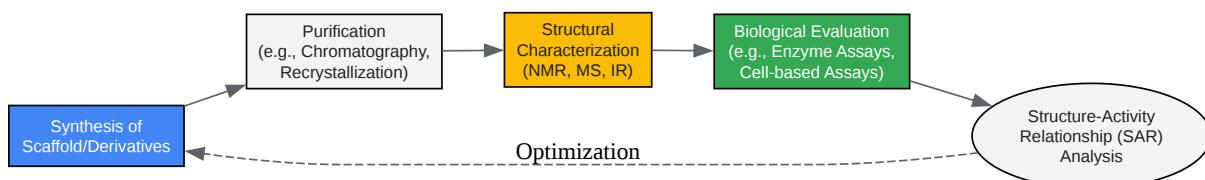


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Simplified coagulation cascade showing Factor Xa inhibition.

## Experimental Workflow: Synthesis and Characterization

The development of novel derivatives based on the tetrahydrothiazolo[5,4-c]pyridine scaffold typically follows a structured experimental workflow, from synthesis to biological evaluation.



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A typical experimental workflow for scaffold development.

In conclusion, the tetrahydrothiazolo[5,4-c]pyridine scaffold represents a versatile and valuable platform in contemporary drug discovery. Its favorable chemical characteristics, coupled with well-established synthetic routes, provide a robust foundation for the design and development of novel therapeutic agents targeting a range of diseases. Further exploration of this scaffold is likely to yield new and improved drug candidates in the future.

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## References

- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. radiopaedia.org [radiopaedia.org]
- 6. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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